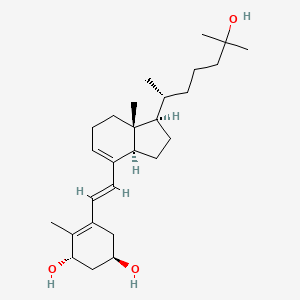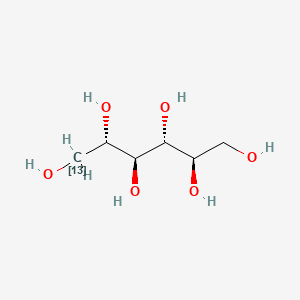
Allitol-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allitol-13C, also known as Allodulcitol-13C, is a rare natural polyol that has been labeled with the stable isotope carbon-13. This compound is used primarily in scientific research due to its unique properties and applications. Allitol itself is a rare sugar alcohol that can be used as a sweetener and is an important intermediate for the preparation of agents against diabetes, cancer, and viral infections, including AIDS .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allitol-13C can be synthesized through a multi-enzyme coexpression pathway in Escherichia coli. This involves the coexpression of D-psicose-3-epimerase from Ruminococcus sp. and ribitol dehydrogenase from Klebsiella oxytoca, forming a multi-enzyme coupling pathway for allitol production. The cofactor recycling system is constructed using the formate dehydrogenase gene from Candida methylica for continuous NADH supply .
Industrial Production Methods
The industrial production of this compound involves the biotransformation of D-fructose using recombinant whole cells of Escherichia coli. The process includes optimizing the medium, recombinant gene induction conditions, and the substrate feeding rate for the cultivation of catalytic cells. The fed-batch culture is scaled up to a 10-liter fermentor, resulting in high-purity allitol crystals through cooling recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Allitol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different compounds used in scientific research and industrial applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include D-psicose-3-epimerase, ribitol dehydrogenase, and formate dehydrogenase. The reactions typically occur under mild conditions, making the process environmentally friendly and cost-effective .
Major Products Formed
The major products formed from the reactions involving this compound include azasugars, which are potential medicines against diabetes, cancer, and viral infections .
Aplicaciones Científicas De Investigación
Allitol-13C has significant applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of Allitol-13C involves its role as an intermediate in the preparation of azasugars. These azasugars exert their effects by targeting specific molecular pathways involved in diabetes, cancer, and viral infections. The stable isotope labeling allows for precise tracking and analysis of these pathways .
Comparación Con Compuestos Similares
Similar Compounds
D-psicose: A rare sugar used in the synthesis of Allitol-13C.
Ribitol: Another sugar alcohol involved in the production of this compound.
Formate dehydrogenase: An enzyme used in the cofactor recycling system for this compound production.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Its role as an intermediate in the preparation of azasugars also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+/i1+1/m0/s1 |
Clave InChI |
FBPFZTCFMRRESA-IXWQDQNFSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


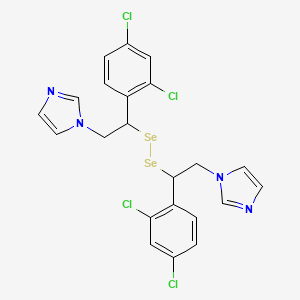
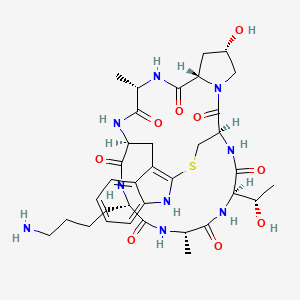
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
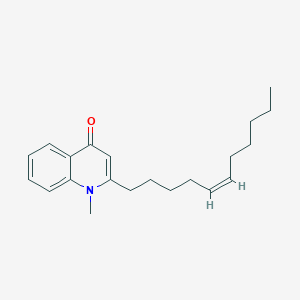
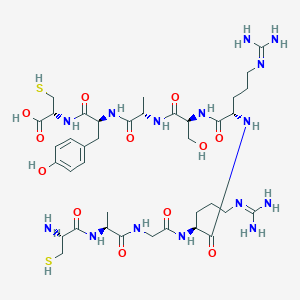
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)
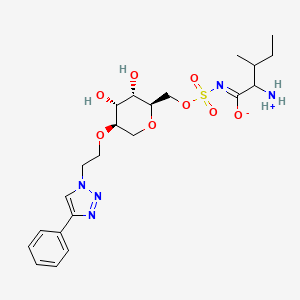
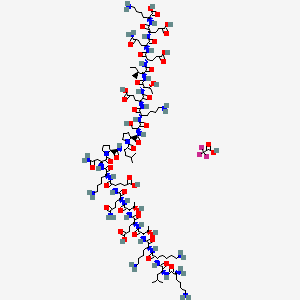
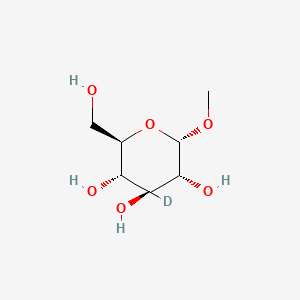

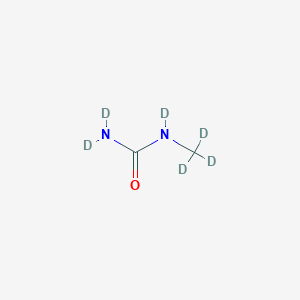
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
